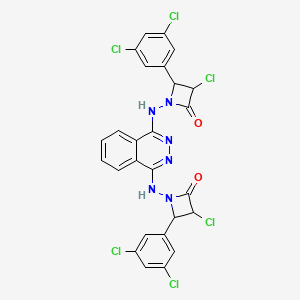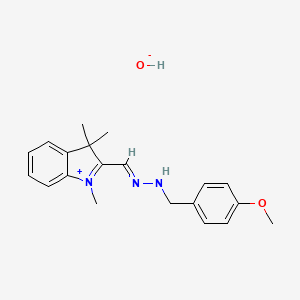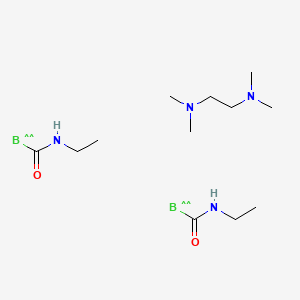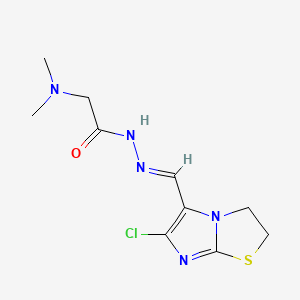
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is a complex organic compound that features a unique combination of glycine and thiazole derivatives. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide typically involves multiple steps. The process begins with the preparation of the thiazole ring, which is then functionalized to introduce the glycine and hydrazide moieties. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide moiety, converting it to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The glycine and hydrazide moieties may also contribute to its biological activity by interacting with cellular components and influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and glycine-based molecules, such as:
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Glycine: The simplest amino acid, which serves as a building block for proteins.
Hydrazides: Compounds containing the hydrazide functional group, known for their diverse chemical reactivity.
Uniqueness
Glycine, N,N-dimethyl-, ((2,3-dihydro-6-chloroimidazo(2,1-b)thiazol-5-yl)methylene)hydrazide is unique due to its combination of glycine, thiazole, and hydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
102410-40-2 |
|---|---|
Fórmula molecular |
C10H14ClN5OS |
Peso molecular |
287.77 g/mol |
Nombre IUPAC |
N-[(E)-(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H14ClN5OS/c1-15(2)6-8(17)14-12-5-7-9(11)13-10-16(7)3-4-18-10/h5H,3-4,6H2,1-2H3,(H,14,17)/b12-5+ |
Clave InChI |
HMCAFWIYOHOSSX-LFYBBSHMSA-N |
SMILES isomérico |
CN(C)CC(=O)N/N=C/C1=C(N=C2N1CCS2)Cl |
SMILES canónico |
CN(C)CC(=O)NN=CC1=C(N=C2N1CCS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



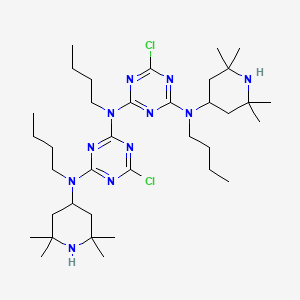
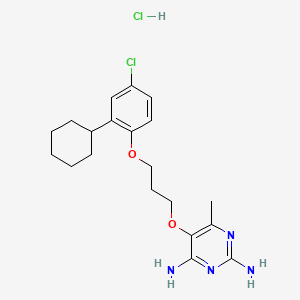


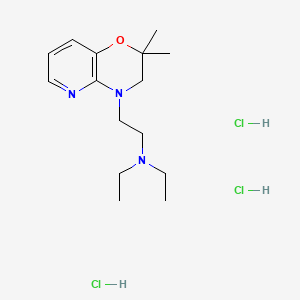
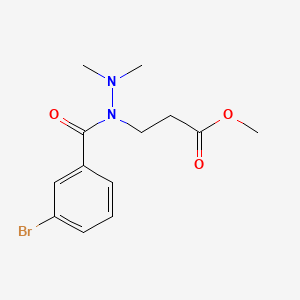
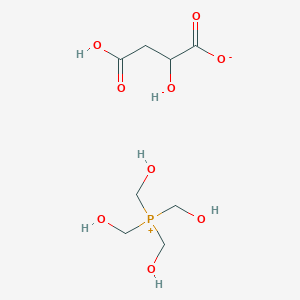
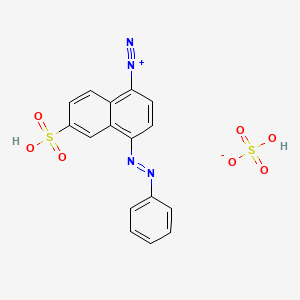
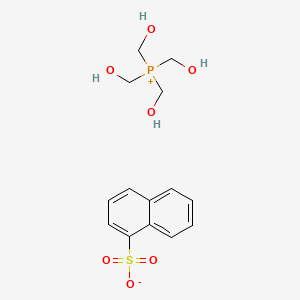
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
